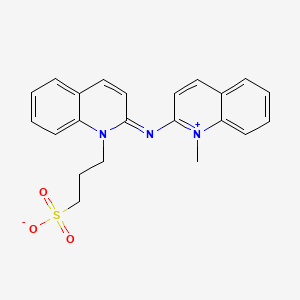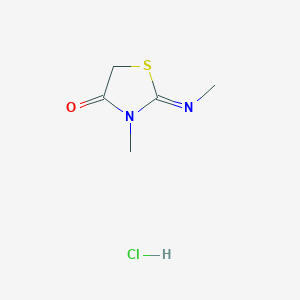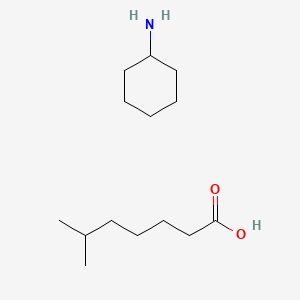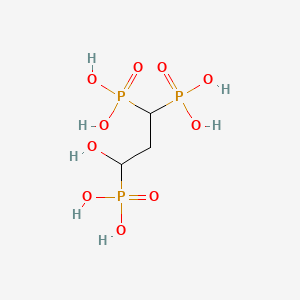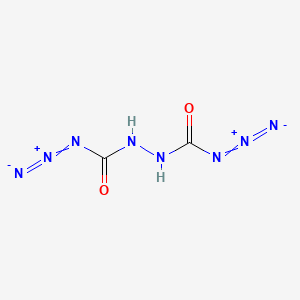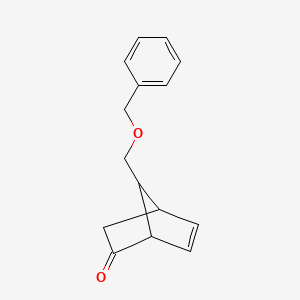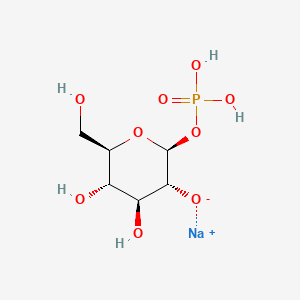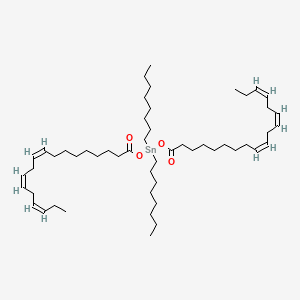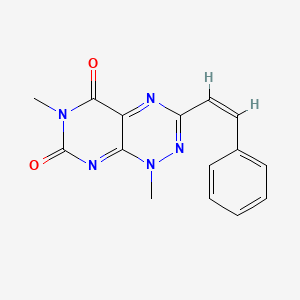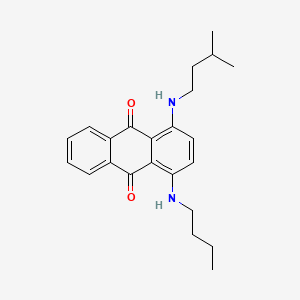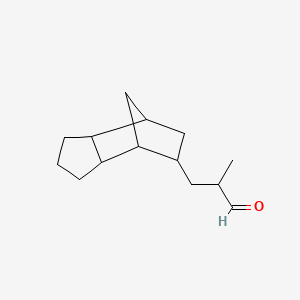
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is an organic compound with a complex bicyclic structure. It is known for its applications in various fields, including perfumery and organic synthesis. The compound’s unique structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and advanced purification techniques ensures the compound’s high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often uses reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure also allows for unique spatial interactions with biological molecules, influencing its overall reactivity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the aldehyde functional group.
Hexahydro-4,7-methanoindan: Another bicyclic compound with different substituents.
Tricyclo[5.2.1.0(2,6)]decane: A related compound with a similar ring system.
Uniqueness
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is unique due to its specific functional groups and the resulting chemical properties. The presence of the aldehyde group allows for a wide range of chemical reactions and applications, distinguishing it from other similar bicyclic compounds.
Propriétés
Numéro CAS |
94278-34-9 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2-methyl-3-(8-tricyclo[5.2.1.02,6]decanyl)propanal |
InChI |
InChI=1S/C14H22O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h8-14H,2-7H2,1H3 |
Clé InChI |
VNKKGPNWAJUTKI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC2CC1C3C2CCC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


